molecular formula C21H17N3O3 B15015280 N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B15015280
M. Wt: 359.4 g/mol
InChI Key: BVALEHCYJBSZTG-PXLXIMEGSA-N
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Description

N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a nitro group, and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 1-(4-biphenylyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or other biological activities. The biphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-2-nitrobenzohydrazide

Uniqueness

N’-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of the nitro group at the para position, which significantly influences its reactivity and potential applications. The combination of the biphenyl and nitro groups provides a distinct structural framework that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-nitro-N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C21H17N3O3/c1-15(16-7-9-18(10-8-16)17-5-3-2-4-6-17)22-23-21(25)19-11-13-20(14-12-19)24(26)27/h2-14H,1H3,(H,23,25)/b22-15+

InChI Key

BVALEHCYJBSZTG-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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